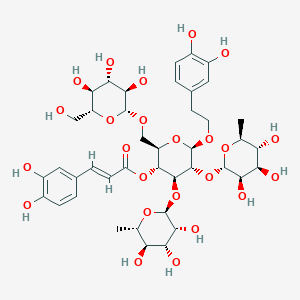

2'-Rhamnoechinacoside

Description

The exact mass of the compound this compound is 932.31615265 g/mol and the complexity rating of the compound is 1510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKLXIXCISVOEG-BFOZOFGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Rhamnoechinacoside: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1422390-59-7 Synonym: Michelioside A

This technical guide provides a comprehensive overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with significant therapeutic potential. While specific research on this compound is emerging, this document consolidates the available information and provides a framework for future investigation by detailing relevant experimental protocols and potential mechanisms of action based on the broader class of phenylethanoid glycosides.

Chemical and Physical Properties

This compound is a complex glycoside isolated from medicinal plants such as Phlomis stewartii.[1] Its structure is characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and caffeoyl groups.

| Property | Value | Source |

| Molecular Formula | C41H56O24 | [1] |

| Molecular Weight | 932.88 g/mol | [1] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and ethanol | Inferred from related compounds |

| Predicted Boiling Point | 1149.4 ± 65.0 °C | [1] |

| Predicted Density | 1.67 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.31 ± 0.10 | [1] |

Biological Activities and Therapeutic Potential

This compound is reported to possess a range of biological activities, making it a compound of interest for drug discovery and development. The primary activities identified in the literature include:

-

α-Glucosidase Inhibition: This activity suggests potential applications in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1]

-

Anti-tumor Activity: The compound has been noted for its potential in cancer research.[1]

-

Anti-inflammatory, Antioxidant, and Immunomodulatory Effects: These properties are characteristic of many phenylethanoid glycosides and suggest a broader therapeutic potential for conditions involving inflammation and oxidative stress.

While specific quantitative data for this compound is not widely available, research on extracts of Phlomis stewartii containing related phenylethanoid glycosides has demonstrated significant biological effects.[2][3]

Isolation and Synthesis

Isolation from Natural Sources

This compound is a naturally occurring compound found in Phlomis stewartii.[1] A general protocol for the isolation of phenylethanoid glycosides from Phlomis species is outlined below.

Experimental Workflow for Isolation:

Protocol Details:

-

Extraction: Dried and powdered plant material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The more polar fractions (typically ethyl acetate and n-butanol) are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to yield semi-purified fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC on a C18 column to obtain pure this compound.

Chemical Synthesis

The chemical synthesis of complex phenylethanoid glycosides like this compound is a multi-step process that is not yet specifically described in the literature for this compound. However, general strategies for the synthesis of related compounds involve the following key steps.

Conceptual Synthesis Workflow:

Spectroscopic Data

Expected 1H NMR Chemical Shifts (in DMSO-d6)

| Proton | Expected Chemical Shift (ppm) |

| H-7 (aglycone) | ~ 6.5 - 7.5 (d) |

| H-8 (aglycone) | ~ 6.2 - 7.0 (d) |

| Anomeric protons (sugars) | ~ 4.2 - 5.5 |

| Caffeoyl vinyl protons | ~ 6.0 - 7.5 (d) |

| Aromatic protons | ~ 6.5 - 7.2 |

| Sugar protons | ~ 3.0 - 4.5 |

| Rhamnose methyl protons | ~ 1.0 - 1.3 (d) |

Expected 13C NMR Chemical Shifts (in DMSO-d6)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (caffeoyl) | ~ 165 - 170 |

| Aromatic carbons | ~ 110 - 150 |

| C-1 (anomeric carbons) | ~ 95 - 105 |

| C-7, C-8 (aglycone vinyl) | ~ 115 - 145 |

| Sugar carbons | ~ 60 - 85 |

| Rhamnose methyl carbon | ~ 18 - 20 |

Mass Spectrometry:

High-resolution mass spectrometry would be expected to show a prominent [M-H]- ion in negative ion mode, consistent with the molecular weight of 932.88. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the sequential loss of the rhamnose, caffeoyl, and glucose moieties.

Experimental Protocols for Biological Activity Screening

The following are standard protocols that can be adapted to evaluate the biological activities of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the same buffer.

-

In a 96-well plate, add the enzyme solution to the test compound solutions and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the NO concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging capacity of a compound.

Protocol:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid).

-

Add the test compound solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Potential Signaling Pathways

The anti-inflammatory and antioxidant effects of phenylethanoid glycosides are often attributed to their modulation of key signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following are likely targets based on studies of related compounds like echinacoside.[4][5]

Nrf2 Signaling Pathway

The Nrf2 pathway is a major regulator of the cellular antioxidant response.

This compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.

By potentially inhibiting the IKK complex, this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications in diabetes, cancer, and inflammatory diseases. However, a significant amount of research is still required to fully characterize its pharmacological profile. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values for its α-glucosidase inhibitory, cytotoxic, and anti-inflammatory activities.

-

Detailed Structural Elucidation: Acquiring and publishing comprehensive 1H and 13C NMR, as well as high-resolution mass spectrometry data.

-

Mechanism of Action Studies: Investigating its effects on specific signaling pathways to understand the molecular basis of its activities.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.

-

Development of Synthetic Routes: Establishing efficient synthetic methods to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and provides a roadmap for the necessary future investigations.

References

- 1. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [advances.umw.edu.pl]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 2'-Rhamnoechinacoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Rhamnoechinacoside, a phenylethanoid glycoside isolated from Phlomis stewartii, has emerged as a molecule of interest in pharmacological research. Like other members of the phenylethanoid glycoside family, it is characterized by a complex structure featuring a hydroxytyrosol aglycone and multiple sugar moieties. Preliminary studies indicate that this compound possesses significant biological activities, primarily as an α-glucosidase inhibitor and an anti-tumor agent. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, including available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action through signaling pathways. Due to the limited specific data on this compound, this guide also incorporates information from closely related and structurally similar phenylethanoid glycosides to provide a broader context for its potential therapeutic applications.

Core Biological Activities

The primary biological activities attributed to this compound are its α-glucosidase inhibitory and anti-tumor effects. These activities are consistent with the broader pharmacological profile of phenylethanoid glycosides, which are known for their diverse therapeutic properties.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a critical strategy in the management of type 2 diabetes. Extracts from Phlomis stewartii, the source of this compound, have demonstrated notable α-glucosidase inhibitory activity.

Anti-Tumor Activity

Phenylethanoid glycosides have been increasingly investigated for their cytotoxic effects against various cancer cell lines. The anti-tumor potential of this compound is an area of active research, with studies on related compounds suggesting mechanisms involving the induction of apoptosis and cell cycle arrest.

Quantitative Data

While specific quantitative data for this compound is not extensively available in publicly accessible literature, data from studies on extracts of Phlomis stewartii and other structurally similar phenylethanoid glycosides provide valuable insights into its potential potency.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Phlomis stewartii Leaf Methanol Extract (LME) [1][2]

| Enzyme | IC50 (µg/mL) |

| α-Glucosidase | 45.81 ± 0.17 |

| α-Amylase | 46.86 ± 0.21 |

Table 2: Cytotoxic Activity (IC50) of Phenylethanoid Glycosides Against Various Cancer Cell Lines [3] (Data for Acteoside and Plantamajoside, structurally related to this compound)

| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Acteoside | MCF-7 | Breast Adenocarcinoma | 154.2 | 113.1 |

| Plantamajoside | MCF-7 | Breast Adenocarcinoma | >300 | 170.8 |

| Acteoside | MDA-MB-231 | Breast Adenocarcinoma | >300 | 200.2 |

| Plantamajoside | MDA-MB-231 | Breast Adenocarcinoma | >300 | 263.1 |

| Acteoside | OVCAR-3 | Ovarian Cancer | <200 | <200 |

| Acteoside | HepG2 | Hepatocarcinoma | >300 | 173.8 |

| Plantamajoside | HepG2 | Hepatocarcinoma | >300 | 156.1 |

Table 3: Cytotoxic Activity of Phlomis stewartii Extracts Against HepG2 Cell Line [4][5]

| Extract | Concentration (µg/mL) | Growth Inhibition (%) |

| Leaf Methanol Extract (LM) | 200 | 46 |

| Flower Methanol Extract (FM) | 200 | 58 |

| Whole Plant Methanol Extract (WPM) | 200 | 59 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for assessing the key biological activities of compounds like this compound.

α-Glucosidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 50 µL of phosphate buffer (100 mM, pH 6.8).

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer).

-

Incubate the plate at 37°C for another 15 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution (0.1 M).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on other phenylethanoid glycosides provide a framework for its potential mechanisms of action, particularly in cancer cells.

Anti-Tumor Signaling Pathways

Phenylethanoid glycosides have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondria-dependent) and extrinsic pathways. They can also modulate key signaling cascades involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Potential anti-tumor signaling pathways of this compound.

This proposed pathway suggests that this compound may induce an increase in reactive oxygen species (ROS) within cancer cells.[6] This oxidative stress can, in turn, activate the MAPK signaling pathway and lead to mitochondrial dysfunction.[7] The disruption of mitochondrial integrity results in the release of cytochrome c, which subsequently activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.[7][8] Additionally, phenylethanoid glycosides have been observed to induce cell cycle arrest, further contributing to their anti-proliferative effects.[7]

α-Glucosidase Inhibition Mechanism

The inhibition of α-glucosidase by phenylethanoid glycosides is generally believed to be competitive or mixed-type. The multiple hydroxyl groups on the glycoside and phenylethanoid moieties can form hydrogen bonds with the active site residues of the enzyme, preventing the substrate from binding.

References

- 1. Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of 2'-Rhamnoechinacoside: A Technical Guide to its Mechanism of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 2'-Rhamnoechinacoside in cancer cells is currently limited. This document leverages the more extensive research available on its parent compound, Echinacoside, to infer a probable mechanism of action for this compound. It is hypothesized that their structural similarity results in comparable biological activity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a phenylethanoid glycoside, is a derivative of the well-studied compound Echinacoside, found in medicinal plants of the Cistanche and Echinacea species. While research directly on this compound is emerging, the established anticancer properties of Echinacoside provide a strong foundation for understanding its potential therapeutic applications. This technical guide synthesizes the available data on Echinacoside to delineate the putative molecular mechanisms by which this compound may exert its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Core Mechanisms of Action

The anticancer activity of Echinacoside, and by extension this compound, is multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the proliferation of cancer cells through cell cycle arrest, and inhibiting critical signaling pathways that promote tumor growth and survival.

Induction of Apoptosis

Echinacoside has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The pro-apoptotic effects of Echinacoside are mediated through the intrinsic mitochondrial pathway.

Key events in Echinacoside-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Echinacoside treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the apoptotic cascade.

-

Mitochondrial Membrane Potential Disruption: The altered Bax/Bcl-2 ratio contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Caspase Activation: Echinacoside treatment has been shown to increase the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, Echinacoside can inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.[3] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their division.

The mechanism of cell cycle arrest involves:

-

Upregulation of p21: Echinacoside treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][4] p21 plays a crucial role in the G1 checkpoint by inhibiting the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1/S transition.

Modulation of Signaling Pathways

Echinacoside has been found to interfere with several key signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Echinacoside has been shown to inhibit this pathway in cancer cells.[5]

-

Inhibition of Akt Phosphorylation: Echinacoside treatment leads to a dose-dependent reduction in the phosphorylation of Akt, a key downstream effector of PI3K.[6] Inactivation of Akt prevents it from phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors.

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in the development of numerous cancers. Echinacoside has been demonstrated to suppress this pathway in breast cancer cells.[7]

-

Downregulation of Key Pathway Components: Echinacoside treatment reduces the expression levels of key components of the Wnt/β-catenin pathway, including phosphorylated LRP6, Dvl2, and both active and total β-catenin.[7] This leads to a decrease in the nuclear translocation of β-catenin and the subsequent transcription of its target genes, such as cyclin D1 and c-Myc, which are involved in cell proliferation.

Echinacoside has been identified as an inhibitor of the enzyme MTH1 (MutT homolog 1).[4] MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized nucleotides, thereby preventing their incorporation into DNA and subsequent DNA damage.

-

Induction of Oxidative DNA Damage: By inhibiting MTH1, Echinacoside allows for the incorporation of oxidized nucleotides into the DNA of cancer cells, which have a higher basal level of reactive oxygen species (ROS). This leads to DNA damage, triggering cell cycle arrest and apoptosis specifically in cancer cells, while having minimal effect on normal cells.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data from various in vitro studies on Echinacoside, providing insights into its potency and efficacy in different cancer cell lines.

Table 1: Cytotoxicity of Echinacoside (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| SW480 | Colorectal Cancer | Not explicitly stated, but significant apoptosis at 60-80 µM | [3] |

| MG-63 | Osteosarcoma | ~7.01 µM (in vitro MTH1 inhibition assay) | [4] |

| SK-HEP-1 | Hepatocellular Carcinoma | Not explicitly stated, but significant apoptosis at 60-80 µM | [4] |

| MCF-7 | Breast Cancer | 19.97 ± 2.31 µg/ml (for an extract containing echinacoside) | [8][9] |

| MDA-MB-231 | Breast Cancer | 28.18 ± 1.14 µg/ml (for an extract containing echinacoside) | [8][9] |

| SW1990 | Pancreatic Adenocarcinoma | Significant growth inhibition at 20, 40, and 80 µM | [10] |

Table 2: Effect of Echinacoside on Cell Cycle Distribution in SW480 Colorectal Cancer Cells [3]

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0 µM) | 42.00% | 41.92% | 16.08% |

| 60 µM Echinacoside | 65.12% | 24.00% | 10.88% |

| 80 µM Echinacoside | 74.50% | 22.80% | 2.70% |

Table 3: Effect of Echinacoside on Apoptosis in MG-63 Osteosarcoma Cells (24h treatment) [4]

| Treatment | Percentage of Apoptotic Cells |

| Control (0 µM) | 8.89% |

| 60 µM Echinacoside | 33.72% |

| 80 µM Echinacoside | 39.01% |

| 160 µM Echinacoside | 48.12% |

Table 4: Effect of Echinacoside on Apoptosis in SW1990 Pancreatic Cancer Cells [10]

| Treatment | Percentage of Apoptotic Cells |

| Control | 1.1% |

| 20 µM Echinacoside | 10.6% |

| 40 µM Echinacoside | 21.4% |

| 80 µM Echinacoside | 51.3% |

Table 5: Effect of Echinacoside on Protein Expression

| Protein | Cancer Cell Line | Effect | Reference |

| p21 | SW480 | Upregulation | [3] |

| p21 | MG-63, SK-HEP-1, MCF-7, SW480 | Upregulation | [4] |

| Bax | HepG2 | Upregulation | [6] |

| Bcl-2 | HepG2 | Downregulation | [11] |

| p-Akt | HepG2 | Downregulation | [6] |

| p-LRP6 | MDA-MB-231, MDA-MB-468 | Downregulation | [7] |

| Active β-catenin | MDA-MB-231, MDA-MB-468 | Downregulation | [7] |

| TREM2 | HepG2 | Downregulation | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Echinacoside and a general workflow for assessing its anticancer activity.

Caption: Echinacoside induces apoptosis via the intrinsic mitochondrial pathway.

Caption: Echinacoside induces G1 cell cycle arrest by upregulating p21.

Caption: Echinacoside inhibits the PI3K/Akt signaling pathway.

Caption: Echinacoside inhibits the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for in vitro anticancer evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (or Echinacoside) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, p21, p-Akt, β-catenin, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend them in PBS.

-

Add RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

-

Conclusion and Future Directions

The available evidence strongly suggests that Echinacoside, and by logical extension this compound, possesses significant anticancer properties. Its mechanism of action appears to be a concerted effort of inducing apoptosis through the mitochondrial pathway, halting cell proliferation via G1 phase cell cycle arrest, and inhibiting key oncogenic signaling pathways such as PI3K/Akt and Wnt/β-catenin. The inhibition of MTH1 presents a particularly interesting and targeted approach for cancer therapy.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically with this compound to confirm and quantify its anticancer activity and elucidate any unique mechanistic aspects compared to Echinacoside.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the bioavailability, metabolic fate, and optimal dosing of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

In Vivo Tumor Models: Validating the in vitro findings in relevant animal models of different cancer types to assess its therapeutic potential in a more complex biological system.

The multifaceted mechanism of action of this class of compounds makes them attractive candidates for further investigation and development as novel anticancer agents.

References

- 1. Echinacoside Suppresses the Progression of Breast Cancer by Downregulating the Expression of miR-4306 and miR-4508 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinacoside Induces Apoptosis in Human SW480 Colorectal Cancer Cells by Induction of Oxidative DNA Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Echinacoside inhibits the proliferation, migration, invasion and angiogenesis of ovarian cancer cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinacoside inhibits breast cancer cells by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Echinacea Angustifolia DC Extract Induces Apoptosis and Cell Cycle Arrest and Synergizes with Paclitaxel in the MDA-MB-231 and MCF-7 Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential of 2'-Rhamnoechinacoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Rhamnoechinacoside, a phenylethanoid glycoside also known as Michelioside A, is a natural compound isolated from Phlomis stewartii[1]. This technical guide provides a comprehensive overview of its known pharmacological properties, focusing on its potential as an α-glucosidase inhibitor and an anti-tumor agent. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.

Chemical and Physical Properties

This compound is a complex glycoside with the following characteristics:

| Property | Value | Reference |

| Synonyms | Michelioside A | [1] |

| Source | Phlomis stewartii | [1][2][3] |

| Molecular Formula | C41H56O24 | [1] |

| Molecular Weight | 932.88 g/mol | [1] |

| Chemical Class | Phenylethanoid Glycoside | [1] |

Pharmacological Properties

Current research indicates that this compound possesses two primary pharmacological activities: α-glucosidase inhibition and anti-tumor effects. Additionally, its chemical structure suggests potential UV-absorbing properties[1].

α-Glucosidase Inhibitory Activity

Phenylethanoid glycosides isolated from Phlomis stewartii have demonstrated notable α-glucosidase inhibitory activity[2][4]. While a specific IC50 value for this compound is not explicitly detailed in the abstracts of the reviewed literature, a study on compounds from this plant showed that all twelve isolated phenylethanoid glycosides displayed inhibitory activity, with IC50 values ranging from 14.5 to 355.4 μM for the various compounds tested[2][4]. This suggests that this compound likely falls within this range of potency.

Table 1: α-Glucosidase Inhibitory Activity of Compounds from Phlomis stewartii

| Compound Class | IC50 Range (μM) | Reference |

| Phenylethanoid Glycosides | 14.5 - 355.4 | [2][4] |

Anti-Tumor Activity

Table 2: Cytotoxic Activity of Phlomis stewartii Methanolic Extracts against HepG2 Cells

| Plant Part | IC50 (µg/mL) |

| Leaves | 187 |

| Flowers | 280 |

| Whole Plant | 312 |

Data adapted from a study on the cytotoxic potential of P. stewartii extracts[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the pharmacological properties of this compound.

α-Glucosidase Inhibition Assay

This protocol is a standard in vitro method to determine the inhibitory effect of a compound on α-glucosidase activity.

Objective: To quantify the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC50).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound dilution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Test compound (this compound)

-

Doxorubicin or other standard anticancer drug (positive control)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound or control.

-

Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally related compound Micheliolide suggests potential involvement of the PI3K/Akt and NF-κB pathways in its anti-inflammatory and anti-cancer effects.

Hypothesized Anti-Tumor Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may exert its anti-tumor effects, based on the known activities of related compounds.

Caption: Hypothesized anti-tumor signaling pathway of this compound.

Experimental Workflow for Elucidating Signaling Pathways

The following workflow outlines the experimental steps to validate the involvement of the PI3K/Akt and NF-κB pathways in the anti-tumor activity of this compound.

Caption: Workflow for signaling pathway elucidation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an α-glucosidase inhibitor and an anti-tumor agent. The data presented in this guide, while still emerging, provides a solid foundation for further investigation. Future research should focus on:

-

Definitive Quantification: Determining the precise IC50 values of purified this compound for both α-glucosidase inhibition and cytotoxicity against a panel of cancer cell lines.

-

Mechanism of Action: Elucidating the specific molecular targets and confirming the modulation of the PI3K/Akt and NF-κB signaling pathways through rigorous experimental validation.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diabetes and cancer.

-

UV-Absorbing Properties: Characterizing its UV absorption spectrum and evaluating its potential as a photoprotective agent.

The comprehensive data and methodologies provided herein are intended to accelerate the research and development of this compound as a potential therapeutic agent.

References

2'-Rhamnoechinacoside: A Technical Guide to its α-Glucosidase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside identified as a potent inhibitor of α-glucosidase. This document consolidates available data on its inhibitory activity, outlines relevant experimental methodologies, and visualizes key biochemical pathways and workflows.

Introduction to this compound and α-Glucosidase Inhibition

This compound, also known as Michelioside A, is a natural compound belonging to the phenylethanoid glycoside class. It has been isolated from plant species such as Phlomis stewartii. Emerging research has identified this compound as an inhibitor of α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

The inhibition of α-glucosidase is a clinically validated therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia, a major contributor to the long-term complications of diabetes. The exploration of natural compounds like this compound offers a promising avenue for the development of novel α-glucosidase inhibitors with potentially improved efficacy and safety profiles.

Quantitative Data on α-Glucosidase Inhibition

Currently, specific quantitative data for the α-glucosidase inhibitory activity of this compound, such as its IC50 value and kinetic parameters, are not widely available in the public domain. However, studies on the plant from which it is extracted, Phlomis stewartii, have revealed significant α-glucosidase inhibitory potential.

A key study on the chemical constituents of Phlomis stewartii led to the isolation of twelve compounds, including various phenylethanoid glycosides, that demonstrated α-glucosidase inhibitory activity. The IC50 values for these compounds were reported to be in the range of 14.5 to 355.4 μM[1]. While the specific value for this compound from this study is not individually detailed in the available abstracts, the potent activity within this class of compounds from the same source suggests its likely efficacy.

For the purpose of comparison and context, the following table summarizes the α-glucosidase inhibitory activity of a well-established synthetic inhibitor, Acarbose, and the range of activities observed for compounds isolated from Phlomis stewartii.

| Compound/Extract | Target Enzyme | IC50 Value | Reference |

| Acarbose | α-Glucosidase | ~181.4 µg/mL | [2] |

| Compounds from Phlomis stewartii | α-Glucosidase | 14.5 - 355.4 µM | [1] |

Further research is required to precisely quantify the IC50 value and elucidate the kinetic profile of purified this compound to fully understand its therapeutic potential.

Experimental Protocols

This section details the methodologies for the isolation of this compound and the in vitro assessment of its α-glucosidase inhibitory activity.

Isolation and Purification of this compound

The isolation of this compound typically involves the extraction and chromatographic separation from its natural plant source, such as Phlomis stewartii. The general workflow is as follows:

-

Extraction : The dried and powdered plant material is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.

-

Fractionation : The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility. Phenylethanoid glycosides are typically enriched in the more polar fractions.

-

Chromatographic Separation : The active fraction is subjected to a series of column chromatography techniques. This may include silica gel chromatography, Sephadex LH-20 gel filtration, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation : The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase is determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add a solution of this compound at various concentrations.

-

Add the α-glucosidase solution to each well containing the test compound and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Analysis

To determine the mode of inhibition of this compound, kinetic studies are performed by measuring the rate of the enzymatic reaction at different concentrations of the substrate (pNPG) in the presence and absence of the inhibitor.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of pNPG.

-

Measure the reaction velocity (V) at each substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.

-

The type of inhibition (competitive, non-competitive, or mixed) can be determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for the isolation of this compound and its in vitro evaluation.

Caption: Mechanism of α-glucosidase inhibition by this compound.

Caption: Determining the mode of inhibition using kinetic analysis.

Conclusion and Future Directions

This compound has been identified as a promising natural α-glucosidase inhibitor. While preliminary studies on its source plant, Phlomis stewartii, indicate potent activity within its chemical class, further detailed investigations are necessary to fully characterize its inhibitory profile. Future research should focus on:

-

Precise IC50 Determination : Establishing a definitive IC50 value for purified this compound against α-glucosidase.

-

Detailed Kinetic Studies : Elucidating the precise mode of inhibition (competitive, non-competitive, or mixed) and determining the inhibition constants (Ki).

-

In Vivo Efficacy : Evaluating the in vivo anti-hyperglycemic effects of this compound in animal models of diabetes.

-

Structure-Activity Relationship (SAR) Studies : Investigating the structural features of this compound that are crucial for its inhibitory activity to guide the design of more potent synthetic analogs.

-

Toxicology and Safety Assessment : Conducting comprehensive safety and toxicity studies to evaluate its potential for therapeutic use.

The continued exploration of this compound and related phenylethanoid glycosides holds significant promise for the development of the next generation of α-glucosidase inhibitors for the management of type 2 diabetes.

References

Neuroprotective Effects of Echinacoside: A Technical Guide

Echinacoside (ECH), a major active component isolated from medicinal plants of the Cistanche species, has demonstrated significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and pro-survival signaling pathways, positions it as a promising candidate for further investigation in the context of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Data Presentation

In Vivo Studies: Neuroprotective Effects of Echinacoside

Table 1: Effects of Echinacoside in an MPTP-Induced Mouse Model of Parkinson's Disease

| Parameter | Treatment Group | Dosage | Result | Significance |

| Behavioral Outcomes | ||||

| Pole-climbing time | Moderate-dose ECH | Not specified | Significantly reduced | p < 0.01[1] |

| High-dose ECH | Not specified | Significantly reduced | p < 0.01[1] | |

| Rotarod staying time | Moderate-dose ECH | Not specified | Significantly increased | p < 0.01[1] |

| High-dose ECH | Not specified | Significantly increased | p < 0.01[1] | |

| Neurochemical Levels | ||||

| Striatal Dopamine (DA) | ECH Pre-treatment | Not specified | Increased levels | Not specified[2] |

| Tyrosine Hydroxylase (TH) | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |

| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |

| Neurotrophic Factors | ||||

| GDNF | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |

| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |

| BDNF | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |

| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |

| Oxidative Stress Markers | ||||

| SOD, CAT, GPx | Low, Moderate, High-dose ECH | Not specified | Significant increases | p < 0.01[1] |

| MDA | Low, Moderate, High-dose ECH | Not specified | Reduced content | p < 0.01[1] |

| Inflammatory Markers | ||||

| IL-6, TNF-α | High-dose ECH | Not specified | Significantly reduced expression | p < 0.01[1] |

| IL-10 | High-dose ECH | Not specified | Marked increase in expression | p < 0.01[1] |

| Apoptosis Markers | ||||

| α-synuclein | High-dose ECH | Not specified | Decrease in expression | p < 0.01[1] |

| Caspase-3 & -8 activation | ECH Pre-treatment | Not specified | Significantly reduced | Not specified[2] |

Table 2: Effects of Echinacoside in an APP/PS1 Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Dosage | Duration | Result |

| Cognitive Function | ||||

| Escape Latency (MWM) | ECH | 50 mg/kg/day | 3 months | Reduced latency time[3] |

| Platform Crossings (MWM) | ECH | 50 mg/kg/day | 3 months | Increased crossing times[3] |

| Nest Construction | ECH | 50 mg/kg/day | 3 months | Improved ability[3] |

| Aβ Pathology | ||||

| Senile Plaque Deposition | ECH | 50 mg/kg/day | 3 months | Significantly reduced in cortex and hippocampus[3] |

| BACE1 Expression | ECH | 50 mg/kg/day | 3 months | Decreased expression[3] |

| Oxidative Stress | ||||

| ROS, GP91, 8-OHdG | ECH | 50 mg/kg/day | 3 months | Decreased expression[3] |

| SOD1, SOD2 | ECH | 50 mg/kg/day | 3 months | Upregulated expression[3] |

| Neuroinflammation | ||||

| Glial Cell Activation | ECH | 50 mg/kg/day | 3 months | Inhibited activation around senile plaques[3] |

| IL-1β, TNF-α | ECH | 50 mg/kg/day | 3 months | Decreased release[3] |

| NLRP3 Inflammasome | ECH | 50 mg/kg/day | 3 months | Inhibited formation[3] |

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of echinacoside against MPTP-induced dopaminergic neurodegeneration.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

MPTP Induction: Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is 30 mg/kg/day for five consecutive days.

-

Echinacoside Administration: Echinacoside is administered to the treatment groups, often by oral gavage. Doses can be categorized as low, moderate, and high. In some studies, echinacoside is given as a pre-treatment before MPTP administration.[2]

-

Behavioral Testing:

-

Pole Test: To assess bradykinesia, the time taken for the mouse to turn around and climb down a vertical pole is measured.

-

Rotarod Test: To evaluate motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is recorded.

-

-

Neurochemical Analysis: Following the behavioral tests, brain tissues (specifically the striatum and substantia nigra) are collected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine (DA) and its metabolites.

-

Immunohistochemistry and Western Blot: These techniques are used to measure the expression of key proteins such as tyrosine hydroxylase (TH), α-synuclein, neurotrophic factors (BDNF, GDNF), inflammatory cytokines (TNF-α, IL-6), and markers of oxidative stress and apoptosis.

APP/PS1 Mouse Model of Alzheimer's Disease

Objective: To investigate the effects of echinacoside on cognitive function and Alzheimer's-like pathology.

Methodology:

-

Animal Model: APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein and presenilin 1, are used. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.

-

Echinacoside Administration: Echinacoside (e.g., 50 mg/kg/day) is administered orally for a prolonged period, such as 3 months.[3]

-

Behavioral Testing:

-

Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The escape latency to find a hidden platform and the number of platform crossings during a probe trial are measured.[3]

-

Nest Building Test: The quality of the nest built by the mouse overnight is scored to assess innate behavior that can be impaired in AD models.[3]

-

-

Histopathological Analysis: Brain sections are analyzed using immunofluorescence staining to detect and quantify Aβ plaque deposition in the cortex and hippocampus.[3]

-

Biochemical Analysis: Western blot and ELISA are employed to measure the expression levels of proteins involved in Aβ production (e.g., BACE1), oxidative stress (e.g., SOD1, SOD2), and neuroinflammation (e.g., IL-1β, TNF-α, NLRP3).[3]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the protective effects of echinacoside against neurotoxin-induced cell death.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

-

Echinacoside Treatment: Cells are pre-treated with various concentrations of echinacoside for a specified period before the addition of the neurotoxin.

-

Cell Viability Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to quantify cell viability. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

-

Apoptosis Assays: The activation of apoptotic pathways can be assessed by measuring the activity of caspases (e.g., caspase-3 and -8) using specific activity kits or by Western blot for cleaved caspase levels.

Mandatory Visualization

Signaling Pathways

References

- 1. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of echinacoside in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Echinacoside Improves Cognitive Impairment by Inhibiting Aβ Deposition Through the PI3K/AKT/Nrf2/PPARγ Signaling Pathways in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 2'-Rhamnoechinacoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. 2'-Rhamnoechinacoside, a phenylethanoid glycoside, is a subject of interest for its potential antioxidant properties. This document outlines the standard in vitro methods used to assess such potential.

Quantitative Data on Antioxidant Activity

A comprehensive search of scientific literature and databases did not yield specific quantitative data (e.g., IC50, Trolox equivalents) for the antioxidant activity of this compound in DPPH, ABTS, FRAP, or cellular antioxidant assays. The following tables are therefore presented as templates for researchers to populate with their own experimental data.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |

| e.g., 25 | Data | |

| e.g., 50 | Data | |

| e.g., 100 | Data |

Table 2: ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | Trolox Equivalent (µM TE/g) |

| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |

| e.g., 25 | Data | |

| e.g., 50 | Data | |

| e.g., 100 | Data |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Concentration (µg/mL) | Absorbance (593 nm) | FeSO₄ Equivalent (µM Fe²⁺/g) |

| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |

| e.g., 25 | Data | |

| e.g., 50 | Data | |

| e.g., 100 | Data |

Table 4: Cellular Antioxidant Activity (CAA) of this compound

| Concentration (µM) | % Inhibition of Peroxyl Radical Formation | EC50 (µM) |

| e.g., 1 | Data | \multirow{4}{*}{Calculated Value} |

| e.g., 5 | Data | |

| e.g., 10 | Data | |

| e.g., 25 | Data |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound and the positive control in methanol.

-

Add a fixed volume of the DPPH solution to each well of the 96-well plate.

-

Add an equal volume of the test sample or positive control to the respective wells.

-

A control well should contain the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound (test sample)

-

Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and Trolox.

-

Add a small volume of the test sample or standard to a fixed volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Materials:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

-

This compound (test sample)

-

Ferrous sulfate (FeSO₄·7H₂O) (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a standard curve using various concentrations of FeSO₄.

-

Prepare various concentrations of this compound.

-

Add a small volume of the test sample or standard to a fixed volume of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for a defined time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value from the standard curve and express the results as FeSO₄ equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflow for the described antioxidant assays.

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Scavenging Assay Workflow.

Caption: FRAP Assay Workflow.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress. While direct evidence for this compound activating this pathway is pending, its potential antioxidant activity suggests this as a plausible mechanism of action.

Caption: Nrf2 Antioxidant Response Pathway.

Conclusion

While the direct quantitative antioxidant capacity of this compound remains to be fully elucidated, the standardized in vitro assays detailed in this guide provide a robust framework for its evaluation. The DPPH, ABTS, and FRAP assays are valuable tools for assessing radical scavenging and reducing power, while the cellular antioxidant assay can offer insights into its activity in a more biologically relevant context. Furthermore, investigating the potential of this compound to modulate the Nrf2 signaling pathway could reveal a significant mechanism for its cytoprotective effects. The experimental protocols and visual aids provided herein are intended to facilitate further research into the antioxidant potential of this promising natural compound.

Technical Guide: Solubility and Potential Signaling Pathways of 2'-Rhamnoechinacoside

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a technical framework for determining the solubility of 2'-Rhamnoechinacoside in common laboratory solvents—DMSO, methanol, and ethanol. Due to the current absence of publicly available quantitative solubility data for this specific compound, this guide offers detailed experimental protocols and data presentation templates to enable researchers to generate this critical information. Furthermore, it explores the potential signaling pathways modulated by this compound based on its classification as a phenylethanoid glycoside and an α-glucosidase inhibitor.

Solubility of this compound

Given the lack of specific data, experimental determination is necessary. The following sections provide a standardized protocol for this purpose.

Data Presentation

For consistent and comparable results, all experimentally determined solubility data should be recorded in a structured format. The following table provides a recommended template for summarizing these findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| DMSO | 25 | (e.g., Shake-Flask) | |||

| Methanol | 25 | (e.g., Shake-Flask) | |||

| Ethanol | 25 | (e.g., Shake-Flask) |

Experimental Protocols

The following protocols describe a general methodology for determining the solubility of a natural product like this compound. The shake-flask method is a widely accepted standard for determining equilibrium solubility[3].

General Experimental Workflow for Solubility Determination

The process begins with preparing a supersaturated solution, allowing it to reach equilibrium, and then quantifying the dissolved compound in the supernatant.

Detailed Shake-Flask Method

-

Preparation of Supersaturated Solution: To a series of vials, add a pre-weighed excess amount of this compound (e.g., 10 mg) to a fixed volume of the respective solvent (e.g., 1 mL of DMSO, methanol, and ethanol). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in mg/mL and/or mol/L.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its known biological activities as an α-glucosidase inhibitor and its classification as a phenylethanoid glycoside provide a basis for hypothesizing its molecular mechanisms.

Mechanism of Action as an α-Glucosidase Inhibitor

This compound is reported to be an α-glucosidase inhibitor. These inhibitors act competitively at the brush border of the small intestine to delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism helps to lower postprandial blood glucose levels.[1][5]

Modulation of Inflammatory Pathways by Phenylethanoid Glycosides

Phenylethanoid glycosides (PhGs) have been shown to possess anti-inflammatory properties, often by inhibiting the NF-κB (nuclear factor kappa-B) signaling pathway.[6][7][8] Inflammatory stimuli, such as TNF-α, typically lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. PhGs can interfere with this process, for instance, by preventing the phosphorylation of IκBα.[6]

Modulation of MAPK/AP-1 Signaling by Phenylethanoid Glycosides

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a variety of cellular processes, including inflammation, proliferation, and apoptosis.[9] These pathways can activate the transcription factor AP-1 (Activator Protein-1), which is composed of proteins from the Jun and Fos families. Some phenylethanoid glycosides have been found to modulate MAPK pathways, such as ERK, JNK, and p38, thereby influencing AP-1 activity and the expression of its target genes.[7][10]

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]